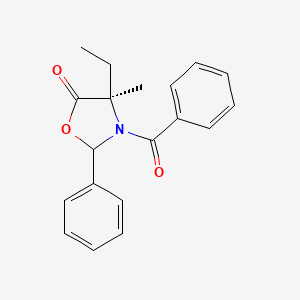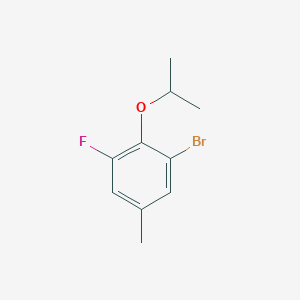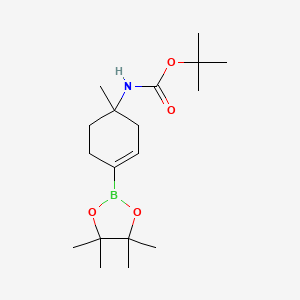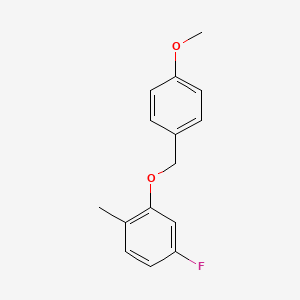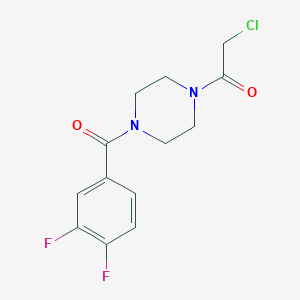
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone is a chemical compound that features a piperazine ring substituted with a 3,4-difluorobenzoyl group and a chloroacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone typically involves the reaction of 3,4-difluorobenzoyl chloride with piperazine, followed by the introduction of a chloroacetyl group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced durability or chemical resistance.
Wirkmechanismus
The mechanism by which 2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(4-(2,4-difluorobenzoyl)piperazin-1-yl)ethanone: Similar structure but with different fluorine substitution on the benzoyl group.
2-Chloro-1-(4-(3,4-dihydroxyphenyl)piperazin-1-yl)ethanone: Contains hydroxyl groups instead of fluorine atoms.
Uniqueness
The unique combination of the chloroacetyl group and the 3,4-difluorobenzoyl group in 2-Chloro-1-(4-(3,4-difluorobenzoyl)piperazin-1-yl)ethanone imparts specific chemical and biological properties that can be advantageous in various applications. For example, the presence of fluorine atoms can enhance the compound’s stability and bioavailability.
Eigenschaften
Molekularformel |
C13H13ClF2N2O2 |
|---|---|
Molekulargewicht |
302.70 g/mol |
IUPAC-Name |
2-chloro-1-[4-(3,4-difluorobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H13ClF2N2O2/c14-8-12(19)17-3-5-18(6-4-17)13(20)9-1-2-10(15)11(16)7-9/h1-2,7H,3-6,8H2 |
InChI-Schlüssel |
RBPFRLLVAZHKDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid](/img/structure/B14776777.png)
![2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B14776792.png)



![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one](/img/structure/B14776812.png)
![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)
![(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole;sulfane](/img/structure/B14776839.png)
